3-(4-Methyl-1h-pyrazol-1-yl)butan-2-one
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Overview
Description
3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one is an organic compound with the molecular formula C8H12N2O It is a pyrazole derivative, characterized by a pyrazole ring attached to a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the reaction of 4-methyl-1H-pyrazole with butan-2-one under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its pyrazole moiety.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-4-(1H-pyrazol-1-yl)butan-2-one
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenylbutan-2-one
Uniqueness
3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position of the pyrazole ring can affect the compound’s electronic properties and its interactions with molecular targets .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(4-methylpyrazol-1-yl)butan-2-one |
InChI |
InChI=1S/C8H12N2O/c1-6-4-9-10(5-6)7(2)8(3)11/h4-5,7H,1-3H3 |
InChI Key |
VBQPBFSJKPXTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(C)C(=O)C |
Origin of Product |
United States |
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